1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one, or CPEPE, is an important synthetic molecule used in a variety of fields. CPEPE is a piperidine derivative with a chloropyrimidine ring and is used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. It is also used as a reagent in organic synthesis, as well as in the production of dyes and pigments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CPEPE.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
1-(4-(6-Chloropyrimidin-4-yl)piperidin-1-yl)ethan-1-one has been explored for its potential in the microwave-assisted synthesis of various compounds. For instance, research by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones through a series of reactions under microwave irradiation. The synthesized compounds were evaluated for their antibacterial activities, indicating potential pharmaceutical applications.
Crystal Structures and Electronic Properties
Studies on the structural and electronic properties of related compounds, including substituted pyridazines, triazines, and pyrimidines, have been conducted. Georges et al. (1989) elucidated the crystal structures of anticonvulsant compounds through X-ray diffraction, offering insights into their molecular orientations and electronic delocalization. This research contributes to understanding how structural variations can influence biological activity and drug design.
Synthesis and Biological Activities
Further, the compound has been involved in the synthesis of pyridine and pyrimidine derivatives with observed biological activities. Zhu and Shi (2011) reported the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones that exhibited moderate insecticidal and fungicidal activities. Such studies highlight the potential of this compound derivatives in developing new agrochemicals.
Structural and Ligand Binding Studies
The compound's derivatives have been used in structural and ligand-binding studies to explore their interactions with biological targets. For example, research on Zn(II) and Cu(II) complexes based on a similar pyrimidine scaffold provided insights into metal coordination chemistry and potential applications in bioinorganic and supramolecular chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins involved in various cellular processes .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
properties
IUPAC Name |
1-[4-(6-chloropyrimidin-4-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-11(12)14-7-13-10/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCZIGRJNXSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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